molecular formula C7H5ClN2O6S B14845482 Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate

Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate

Cat. No.: B14845482
M. Wt: 280.64 g/mol
InChI Key: BLHHLIBESHLSOM-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is a chemical compound with significant interest in organic synthesis and various industrial applications. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a pyridine ring, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 6-nitropyridine-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and consistency. The use of automated systems for temperature and pressure control is common to optimize the yield and purity of the compound.

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Comparison: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity.

Properties

Molecular Formula

C7H5ClN2O6S

Molecular Weight

280.64 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5ClN2O6S/c1-16-7(11)5-2-4(10(12)13)3-6(9-5)17(8,14)15/h2-3H,1H3

InChI Key

BLHHLIBESHLSOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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